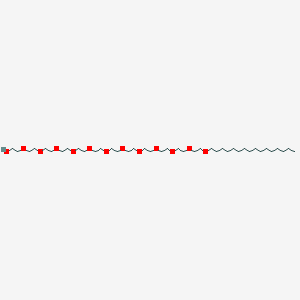

PEG 12 cetostearyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H82O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-42-19-21-44-23-25-46-27-29-48-31-33-50-35-37-52-39-40-53-38-36-51-34-32-49-30-28-47-26-24-45-22-20-43-18-16-41/h41H,2-40H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCJBXDDMHZFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H82O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505165 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxadopentacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13149-83-2 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxadopentacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of PEG-12 Cetostearyl Ether (Ceteareth-12)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of PEG-12 Cetostearyl Ether, commercially known as Ceteareth-12. This non-ionic surfactant is a polyethylene glycol ether of a mixture of cetyl and stearyl alcohols, with the "12" indicating the average number of ethylene oxide units in the molecule.[1][2] Its versatile nature as an emulsifier, solubilizer, and wetting agent makes it a critical excipient in a wide array of pharmaceutical and cosmetic formulations.[3]

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of Ceteareth-12, providing a consolidated view for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Name | Polyoxyethylene (12) Cetostearyl Ether | [4][5] |

| INCI Name | Ceteareth-12 | [4] |

| CAS Number | 68439-49-6 | [4][6] |

| Appearance | White, waxy solid or semi-solid | [5][6] |

| Odor | Slight, characteristic | [5] |

| Molecular Formula (representative) | C₁₈H₃₈O (for the alcohol portion) | [6] |

| Hydrophile-Lipophile Balance (HLB) | 13.5 | [4][5][7] |

| Melting/Solidification Point | 34-46 °C (range) | [5][6] |

| pH (of aqueous solution) | 5.0 - 7.0 | [6][8] |

| Solubility | Soluble in water and ethanol; dispersible in hot water | [5][6] |

| Hydroxyl Value | 67 - 77 mg KOH/g | [8] |

Experimental Protocols for Key Physicochemical Properties

The determination of the physicochemical properties of Ceteareth-12 relies on standardized analytical methods. Below are detailed methodologies for key experiments.

Determination of Melting Range

The melting range of a waxy solid like Ceteareth-12 is a critical parameter for its handling and formulation. The capillary tube method is a common and pharmacopeia-recognized procedure.

Methodology (based on USP <741> Class II):

-

Sample Preparation: A small amount of Ceteareth-12 is carefully melted at the lowest possible temperature. The molten sample is then drawn into a capillary tube (open at both ends) to a depth of approximately 10 mm.

-

Cooling: The charged capillary tube is cooled at 10°C or lower for at least 2 hours to ensure complete solidification.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer. The assembly is then placed in a water bath.

-

Measurement: The water bath is heated at a controlled rate. The temperature at which the substance is observed to rise in the capillary tube is recorded as the melting temperature. For waxy substances, the temperature at which the first drop of melted substance leaves the thermometer can also be recorded.[9][10][11]

Determination of Hydrophile-Lipophile Balance (HLB)

The HLB value is a crucial indicator of a surfactant's emulsifying properties. While it can be calculated theoretically using Griffin's method, experimental determination provides a more accurate measure.

Griffin's Method (Theoretical Calculation): For non-ionic surfactants like Ceteareth-12, the HLB can be calculated using the formula: HLB = 20 * (Mh / M) Where:

-

Mh is the molecular mass of the hydrophilic portion (the polyethylene glycol chain).

-

M is the total molecular mass of the molecule.[12]

Experimental Titration Method (e.g., Greenwald Method): This method provides an empirical determination of the HLB value.

-

Sample Preparation: A known weight of Ceteareth-12 is dissolved in a mixture of benzene and dioxane.

-

Titration: The solution is titrated with distilled water until a persistent turbidity is observed.

-

Calculation: The volume of water required to reach the turbidity point (the "Water Number") is used to calculate the HLB value based on established correlation curves for non-ionic surfactants.[13][14]

Determination of pH

The pH of an aqueous dispersion of Ceteareth-12 is important for formulation compatibility and stability.

Methodology:

-

Preparation of Dispersion: A dispersion of Ceteareth-12 in water (typically 1-5% w/v) is prepared. Gentle heating may be required to facilitate dispersion, followed by cooling to a standard temperature (e.g., 25°C).

-

Measurement: The pH of the dispersion is measured using a calibrated pH meter. The electrode is immersed in the sample, and the reading is allowed to stabilize before being recorded.

Determination of Hydroxyl Value

The hydroxyl value is a measure of the concentration of hydroxyl groups in a polymer, which is relevant for ethoxylated compounds like Ceteareth-12.

Methodology (based on ASTM D1957):

-

Acetylation: A known weight of Ceteareth-12 is reacted with a known excess of acetic anhydride in pyridine. This reaction converts the hydroxyl groups to acetyl groups.

-

Hydrolysis: After the reaction is complete, water is added to hydrolyze the excess acetic anhydride into acetic acid.

-

Titration: The resulting solution is titrated with a standardized solution of potassium hydroxide (KOH), using phenolphthalein as an indicator.

-

Blank Determination: A blank titration is performed without the Ceteareth-12 sample.

-

Calculation: The hydroxyl value is calculated from the difference in the volume of KOH solution required for the sample and the blank titrations. The result is expressed as mg of KOH per gram of sample.[15][16][17]

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a non-ionic surfactant like PEG-12 Cetostearyl Ether.

Caption: Workflow for the physicochemical characterization of Ceteareth-12.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Melting point - WaxPedia [waxpedia.org]

- 10. uspbpep.com [uspbpep.com]

- 11. thinksrs.com [thinksrs.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 14. researchgate.net [researchgate.net]

- 15. en.psgraw.com [en.psgraw.com]

- 16. Hydroxyl value - Wikipedia [en.wikipedia.org]

- 17. xylemanalytics.com [xylemanalytics.com]

An In-depth Technical Guide to PEG-12 Cetostearyl Ether: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, physicochemical properties, and analytical characterization of PEG-12 Cetostearyl Ether. This non-ionic surfactant is a crucial excipient in a wide array of pharmaceutical and cosmetic formulations, valued for its emulsifying, solubilizing, and stabilizing properties.

Chemical Structure and Properties

PEG-12 Cetostearyl Ether, also known by its INCI name Ceteareth-12, is a polyoxyethylene ether of a blend of saturated fatty alcohols, primarily cetyl alcohol (C16) and stearyl alcohol (C18).[1][2] The "PEG-12" designation indicates that the polyethylene glycol (PEG) chain has an average of 12 repeating ethylene oxide units.[1] This structure imparts an amphiphilic nature to the molecule, with the hydrophobic cetostearyl alkyl chains and the hydrophilic polyethylene glycol chain, making it an effective oil-in-water (O/W) emulsifier.[2]

The general chemical structure of PEG-12 Cetostearyl Ether can be represented as:

CH₃(CH₂)ₘCH₂-(OCH₂CH₂)₁₂-OH

where 'm' is typically 14 (for the cetyl component) or 16 (for the stearyl component). It is important to note that commercial PEG-12 Cetostearyl Ether is a polydisperse mixture, meaning there is a distribution of both the alkyl chain lengths and the number of ethylene oxide units.

Physicochemical Properties

The functional characteristics of PEG-12 Cetostearyl Ether are defined by its physicochemical properties, which are summarized in the table below. These properties are critical for formulation development, ensuring stability and desired performance.

| Property | Value | Reference(s) |

| INCI Name | Ceteareth-12 | [1] |

| CAS Number | 68439-49-6 | [1][3] |

| Appearance | White, waxy solid or flakes | [4][5] |

| Average Molecular Weight | ~771.07 g/mol (for C16H33(OCH2CH2)12OH) | |

| HLB (Hydrophile-Lipophile Balance) | 13.5 | [2] |

| Melting/Solidification Point | 34–46 °C | [4][5] |

| pH (5% aqueous solution) | 5.0–7.0 | [4] |

| Solubility | Soluble/dispersible in hot water and ethanol | [4][5] |

| Density (approximate) | 0.95 g/cm³ (of a mixture containing Ceteareth-12) | [3] |

| Viscosity | Low | [4] |

Synthesis Pathway

The primary industrial method for synthesizing PEG-12 Cetostearyl Ether is through the process of ethoxylation . This is a chemical reaction where ethylene oxide is added to a substrate, in this case, cetostearyl alcohol (a mixture of cetyl and stearyl alcohols).

The synthesis is typically a base-catalyzed process, with potassium hydroxide (KOH) being a common catalyst. The reaction proceeds as follows:

-

Initiation: The fatty alcohol reacts with the base to form an alkoxide.

-

Propagation: The alkoxide, being a strong nucleophile, attacks the electrophilic carbon of the ethylene oxide ring, causing it to open and form a new ether linkage and a new alkoxide. This process repeats, adding more ethylene oxide units to the growing polyethylene glycol chain.

-

Termination: The reaction is terminated by neutralizing the catalyst, typically with an acid.

The degree of ethoxylation (the average number of ethylene oxide units added) is controlled by the stoichiometry of the reactants. The reaction is highly exothermic and is carried out in a specialized reactor under elevated temperature and pressure.

Synthesis of PEG-12 Cetostearyl Ether via Ethoxylation.

Experimental Protocols

Representative Synthesis Protocol (Ethoxylation)

The following is a generalized protocol for the synthesis of PEG-12 Cetostearyl Ether. Note: This process involves hazardous materials and should only be conducted by trained professionals in a suitable industrial setting.

-

Reactor Preparation: A pressure reactor is charged with molten cetostearyl alcohol and a catalytic amount of potassium hydroxide.

-

Inerting: The reactor is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Heating and Pressurization: The mixture is heated to the reaction temperature (typically 120-160°C) under pressure.

-

Ethylene Oxide Addition: A predetermined amount of liquid ethylene oxide is slowly fed into the reactor. The feed rate is carefully controlled to manage the exothermic reaction and maintain the desired temperature and pressure.

-

Digestion: After the addition of ethylene oxide is complete, the reaction mixture is held at the reaction temperature for a period to ensure complete reaction.

-

Neutralization: The reaction mixture is cooled, and the catalyst is neutralized with an acid (e.g., acetic or phosphoric acid).

-

Purification: The resulting product may be filtered to remove the catalyst salts. Residual unreacted ethylene oxide and other volatile impurities are removed by vacuum stripping.

-

Analysis: The final product is analyzed to confirm its properties, such as hydroxyl value, average molecular weight, and ethylene oxide content.

Characterization Protocol: Determination of Ethylene Oxide Content (Example)

A common method to determine the average number of ethylene oxide units is through techniques that quantify the polyethylene glycol portion of the molecule. Gas chromatography (GC) can be used after chemical modification.

-

Sample Preparation (Hydrolysis and Derivatization): A known weight of PEG-12 Cetostearyl Ether is hydrolyzed under acidic conditions to break the ether linkages and release the polyethylene glycol chains. The resulting diols are then derivatized (e.g., acetylated) to make them volatile for GC analysis.

-

GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID).

-

Quantification: The amount of the derivatized ethylene glycol monomer is determined by comparing the peak area to a calibration curve prepared from standards with known concentrations.

-

Calculation: The average number of ethylene oxide units per molecule is calculated based on the initial sample weight and the quantified amount of the ethylene glycol derivative.

Analytical Characterization Workflow

A multi-step analytical workflow is employed to ensure the quality and consistency of PEG-12 Cetostearyl Ether. This includes confirming the identity, purity, and distribution of the ethoxylated species.

References

An In-depth Technical Guide on the Core Mechanism of Action of PEG-12 Cetostearyl Ether as a Nonionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-12 Cetostearyl Ether, also known as Ceteareth-12, is a nonionic surfactant of the polyethylene glycol (PEG) ether class. It is synthesized through the ethoxylation of a mixture of cetyl and stearyl alcohols, which are fatty alcohols derived from vegetable or synthetic sources.[1][2][3] The "12" in its name designates the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule.[2][4] As a nonionic surfactant, it does not carry an electrical charge, making it highly versatile and compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients.[5][6] Its primary role in pharmaceutical and cosmetic formulations is to act as an emulsifier, solubilizer, and wetting agent, which is critical for the formulation of stable and effective drug delivery systems.[3][4][7]

Core Mechanism of Action

The functionality of PEG-12 Cetostearyl Ether is rooted in its amphiphilic molecular structure, which contains both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.[1][4]

-

Lipophilic (Hydrophobic) Tail: This portion consists of the cetostearyl alcohol backbone (a blend of C16 cetyl and C18 stearyl fatty alcohols). This long hydrocarbon chain is readily soluble in non-polar, oil-based phases.

-

Hydrophilic (Lipophobic) Head: This part is the polyoxyethylene chain, composed of an average of 12 ethylene oxide units. The ether oxygens in this chain form hydrogen bonds with water molecules, rendering this end of the molecule water-soluble.[5]

This dual nature drives its surfactant behavior, primarily through surface tension reduction and the formation of micelles.

Reduction of Surface Tension and Emulsification

In multiphase systems, such as an oil-and-water mixture, there is a natural tendency for the phases to separate to minimize the interfacial energy. PEG-12 Cetostearyl Ether mitigates this by positioning itself at the oil-water interface.[4][7] The lipophilic cetostearyl tail orients itself into the oil phase, while the hydrophilic PEG chain extends into the water phase. This alignment reduces the interfacial tension between the two liquids, allowing for the formation of a stable dispersion of one liquid in the other, known as an emulsion.[1][4] Emulsifiers like Ceteareth-12 improve the consistency and stability of a product, which enables an even distribution of the formulation's components.[4]

References

- 1. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]

- 2. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]

- 3. specialchem.com [specialchem.com]

- 4. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]

- 5. Introduction to Nonionic Surfactant [sanyo-chemical-solutions.com]

- 6. CETEARETH-12 Supplier | 68439-49-6 | Your Reliable Distributor UPIglobal [upichem.com]

- 7. Ceteareth-12 in skincare, What is? | Lesielle [lesielle.com]

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of PEG-12 Cetostearyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-12 Cetostearyl Ether, also known by its INCI name Ceteareth-12, is a non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries as an emulsifier, solubilizer, and wetting agent.[1][2] It is a polyethylene glycol ether of cetearyl alcohol, with the "12" indicating an average of 12 repeating ethylene oxide units in the molecule.[2][3] A fundamental parameter governing the physicochemical behavior of surfactants is the Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles spontaneously.[4] This guide provides a comprehensive overview of the CMC of PEG-12 Cetostearyl Ether, its significance, and detailed methodologies for its experimental determination.

Physicochemical Properties of PEG-12 Cetostearyl Ether

| Property | Value | Reference(s) |

| INCI Name | Ceteareth-12 | [1] |

| Chemical Class | Polyoxyethylene Ether | [1][5] |

| Appearance | White, waxy solid | [3][6] |

| Solubility | Soluble in water | [6] |

| HLB Value | Approximately 13.5 | [1][2][3] |

| Melting Point | 40-46°C | [6] |

| pH (1% aqueous solution) | 5.0-7.0 | [6] |

Caption: Table 1: Physicochemical Properties of PEG-12 Cetostearyl Ether (Ceteareth-12).

The Significance of CMC in Pharmaceutical and Drug Development

The CMC is a critical parameter in drug development for several reasons:

-

Solubilization: Above the CMC, the hydrophobic cores of micelles can encapsulate poorly water-soluble drugs, significantly increasing their apparent solubility and bioavailability.

-

Emulsion Stability: As an emulsifier, the formation of micelles at the oil-water interface is crucial for the stabilization of emulsions, a common formulation type for topical and parenteral drug delivery.[2]

-

Drug Delivery Systems: Micelles can serve as nanocarriers for targeted drug delivery, protecting the drug from degradation and controlling its release profile.

-

Biocompatibility: The concentration of free surfactant monomers, which is relatively constant above the CMC, can influence the potential for membrane disruption and cytotoxicity. Understanding the CMC helps in formulating systems with optimal efficacy and minimal toxicity.

Experimental Determination of Critical Micelle Concentration

Since a definitive CMC value for PEG-12 Cetostearyl Ether is not readily published, experimental determination is necessary. Several techniques can be employed, each relying on the principle that a distinct change in a physicochemical property of the surfactant solution occurs at the CMC.[7]

General Experimental Workflow

The general workflow for determining the CMC of PEG-12 Cetostearyl Ether is depicted in the following diagram.

Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration.

Surface Tension Method

The surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases and adsorbs at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant.[8]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of PEG-12 Cetostearyl Ether in deionized water. From this stock, prepare a series of dilutions with varying concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[8]

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.[8]

References

- 1. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]

- 2. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]

- 3. Ceteareth-12 | Polyoxyl 12 Cetostearyl Ether | Cosmetic Ingredients Guide [ci.guide]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. phexcom.com [phexcom.com]

- 6. specialchem.com [specialchem.com]

- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Unveiling the Hydrophile-Lipophile Balance of PEG-12 Cetostearyl Ether: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of excipients is paramount to formulating stable and effective delivery systems. This in-depth technical guide focuses on the Hydrophile-Lipophile Balance (HLB) value of PEG-12 Cetostearyl Ether, a nonionic surfactant crucial in the development of oil-in-water emulsions.

PEG-12 Cetostearyl Ether, known by its INCI name Ceteareth-12, is a polyethylene glycol ether of cetearyl alcohol. The "12" in its name denotes the average number of repeating ethylene oxide units in the molecule. This structural feature is a key determinant of its surface-active properties and, consequently, its HLB value.

Physicochemical Properties and HLB Value

PEG-12 Cetostearyl Ether is a synthetic compound that functions as an emulsifier and wetting agent.[1] It is a white, waxy solid at room temperature.[2] Its molecular structure consists of a hydrophilic polyethylene glycol chain and a lipophilic cetostearyl alcohol tail. This amphipathic nature allows it to reduce the surface tension at the oil-water interface, thereby stabilizing emulsions.[1][3]

The Hydrophile-Lipophile Balance (HLB) is an empirical scale used to select surfactants. For nonionic surfactants like PEG-12 Cetostearyl Ether, a higher HLB value indicates greater hydrophilicity.

| Property | Value | References |

| Chemical Name | Polyoxyethylene (12) Cetostearyl Ether | [4] |

| INCI Name | Ceteareth-12 | [5] |

| CAS Number | 68439-49-6 | [4] |

| HLB Value | 13.5 | [1][3] |

| Emulsion Type | Oil-in-Water (O/W) | [1][3] |

| Physical Form | White, waxy solid | [2] |

An HLB value of 13.5 firmly places PEG-12 Cetostearyl Ether in the category of water-soluble (hydrophilic) surfactants, making it an excellent choice for creating stable oil-in-water emulsions.[1][3] Such emulsions are common in pharmaceutical and cosmetic formulations like creams, lotions, and other topical drug delivery systems.[6][7]

The Role of PEG-12 Cetostearyl Ether in Formulations

As a high HLB emulsifier, PEG-12 Cetostearyl Ether is instrumental in dispersing oil droplets within a continuous aqueous phase.[1] This action prevents the coalescence of the oil droplets and subsequent phase separation, ensuring the homogeneity and stability of the final product.[2] In pharmaceutical formulations, this stability is critical for ensuring a consistent dosage and bioavailability of the active pharmaceutical ingredient (API).[8] Furthermore, its function as a wetting agent allows for better spreading of the formulation on the skin.[1]

Below is a diagram illustrating the logical relationship of PEG-12 Cetostearyl Ether's function as an emulsifier.

References

- 1. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]

- 2. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]

- 3. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]

- 4. [Polyethylene Glycol 12 Cetostearyl Ether (50 mg)] - CAS [68439-49-6] [store.usp.org]

- 5. specialchem.com [specialchem.com]

- 6. medikonda.com [medikonda.com]

- 7. The Role of Ceteareth Emulsifiers in Enhancing Product Texture and Performance-Minya_New Material [ycmingya.com]

- 8. medchemexpress.com [medchemexpress.com]

Solubility profile of PEG 12 cetostearyl ether in different solvents

An In-Depth Technical Guide to the Solubility Profile of PEG 12 Cetostearyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, known by its INCI name Ceteareth-12, is a non-ionic surfactant extensively used in the pharmaceutical, cosmetic, and personal care industries. It is the polyoxyethylene ether of a blend of cetyl and stearyl alcohols, where '12' signifies the average number of ethylene oxide units. Its principal applications are as an emulsifier, solubilizer, and wetting agent. A thorough understanding of the solubility of Ceteareth-12 in various solvents is paramount for formulators to achieve stable, effective, and aesthetically pleasing products. This guide offers a detailed overview of the available solubility data, methodologies for its determination, and a logical workflow for these experimental procedures.

Physicochemical Properties of Ceteareth-12

To comprehend the solubility characteristics of Ceteareth-12, it is essential to be familiar with its key physicochemical properties:

-

Appearance: A white, waxy solid.

-

HLB (Hydrophilic-Lipophilic Balance): Approximately 13.5.[1][2] This value categorizes it as a strong oil-in-water (O/W) emulsifier and indicates good water solubility.[1][2]

-

Solidification Point: Approximately 34-40°C.[1][3] Due to this property, gentle heating is often necessary to dissolve it in various solvents.

Solubility Profile of Ceteareth-12

Despite its common use, precise quantitative solubility data for Ceteareth-12 across a range of solvents is not widely available in published literature. The existing information is largely qualitative.

Table 1: Qualitative Solubility of this compound (Ceteareth-12) in Various Solvents

| Solvent | Solubility Description | Temperature | Citation |

| Water | Good, especially in hot water. | Hot | [4] |

| Ethanol | Dispersible. | Hot | [5] |

Note: The waxy consistency of Ceteareth-12 means that heating is often required to facilitate its dissolution.

Comparative Solubility Data of Related Ceteareth Compounds

For a broader perspective, the following table presents the solubility of other compounds in the Ceteareth family. As a general trend, an increase in the number of ethylene oxide units corresponds to greater water solubility.

Table 2: Solubility of Other Ceteareth Compounds

| Compound | Solvent | Solubility Description | Citation |

| Ceteareth-20 | Water | Soluble. | [6] |

| Ceteareth-20 | Isopropyl Alcohol | Soluble. | [6] |

| Ceteareth-25 | Water | Soluble (forms a colloid solution). | [1][7] |

| Ceteareth-25 | Alcohol | Soluble (forms a colloid solution). | [1][7] |

| Ceteareth-25 | Mineral, vegetable, or synthetic fats and oils | Can be mixed with. | [7] |

Experimental Protocols for Solubility Determination

Although specific protocols for Ceteareth-12 are not readily found, standard methods for determining the solubility of waxy or solid surfactants are applicable.

Visual Method (Qualitative)

This straightforward method provides a preliminary assessment of solubility.

Methodology:

-

Preparation: Place a small, known quantity of Ceteareth-12 into a suitable container, such as a test tube or beaker.

-

Solvent Addition: Add a measured volume of the chosen solvent at a controlled temperature.

-

Mixing: Agitate the mixture vigorously using a vortex mixer or a magnetic stirrer. Gentle heating can be applied to melt the Ceteareth-12, aiding in the mixing process.

-

Observation: Visually examine the mixture for any undissolved particles. A clear solution indicates that the surfactant is soluble at that specific concentration and temperature. The presence of turbidity or a separate phase suggests insolubility or partial solubility.

-

Incremental Addition: If the initial amount of surfactant dissolves completely, add more in small increments until the solution becomes saturated, which is indicated by the persistence of undissolved particles after thorough mixing.

Equilibrium Shake-Flask Method (Quantitative)

This method is employed to determine the equilibrium solubility of a compound in a solvent at a defined temperature.

Methodology:

-

Sample Preparation: Introduce an excess amount of Ceteareth-12 into a flask that contains a known volume of the solvent.

-

Equilibration: Seal the flask and place it in a constant-temperature environment, such as a water bath or an incubator, with continuous agitation (e.g., using a shaker). The system is allowed to equilibrate for a sufficient duration (typically 24–72 hours) to ensure the solvent is fully saturated with the solute.

-

Phase Separation: Once equilibrium is reached, stop the agitation and let any undissolved Ceteareth-12 settle.

-

Sampling: Carefully extract a sample of the clear, saturated supernatant using a pre-heated syringe to prevent the dissolved solid from precipitating. The sample is then filtered through a membrane filter (e.g., 0.45 µm PTFE) to eliminate any residual undissolved particles.

-

Quantification: The concentration of Ceteareth-12 in the filtrate is determined using a suitable analytical technique. Given that Ceteareth-12 lacks a strong chromophore, methods like High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are appropriate. A calibration curve, constructed using standards of known concentrations, is necessary for accurate quantification.

-

Calculation: The solubility is then calculated and reported in units such as g/100 mL or % w/w.

Cloud Point Determination for Non-ionic Surfactants

The cloud point is the temperature at which an aqueous solution of a non-ionic surfactant becomes turbid upon heating. This is a critical characteristic for ethoxylated surfactants like Ceteareth-12.

Methodology:

-

Solution Preparation: Prepare a solution of Ceteareth-12 in water at a specific concentration (e.g., 1% w/v).

-

Heating: Place the solution in a transparent test tube and immerse it in a temperature-controlled water bath.

-

Observation: Gradually increase the temperature of the water bath while gently stirring the solution.

-

Cloud Point Identification: The temperature at which the solution first shows signs of turbidity is recorded as the cloud point.

-

Cooling and Confirmation: The solution should revert to being clear upon cooling below the cloud point. This process can be repeated to verify the measurement.

Visualization of Experimental Workflow

The following diagram provides a visual representation of the logical steps involved in determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This compound is a versatile non-ionic surfactant characterized by its good solubility in hot water and dispersibility in hot ethanol, which is in line with its designated HLB value. While specific quantitative solubility data across a broad spectrum of solvents and temperatures are not extensively documented in the public domain, well-established experimental protocols are available to ascertain these values for particular formulation requirements. A solid grasp of the qualitative solubility and the methodologies for its quantitative determination is vital for researchers, scientists, and professionals in drug development to effectively incorporate Ceteareth-12 into their formulations. The comparative solubility data of related ceteareth compounds provides additional insight for predicting its behavior in different solvent systems.

References

- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 3. cetjournal.it [cetjournal.it]

- 4. harrodshealth.com [harrodshealth.com]

- 5. Investigation the Solubility of Vegetable Oil-based Nonionic Surfactants for the Petroleum Industry | Chemical Engineering Transactions [cetjournal.it]

- 6. lotioncrafter.com [lotioncrafter.com]

- 7. makingcosmetics.com [makingcosmetics.com]

PEG 12 Cetostearyl Ether: A Comprehensive Technical Guide for Pharmaceutical Excipients

Introduction

PEG 12 cetostearyl ether, also known by its INCI name Ceteareth-12, is a non-ionic surfactant widely utilized as a pharmaceutical excipient. It belongs to the family of polyethylene glycol ethers of cetearyl alcohol, with the "12" indicating an average of twelve repeating ethylene oxide units in the molecule. This versatile compound plays a crucial role in the formulation of various pharmaceutical dosage forms, primarily as an emulsifying agent to create stable oil-in-water (O/W) emulsions. Its ability to reduce the surface tension between immiscible liquids makes it an invaluable tool for drug development professionals in creating elegant and effective drug delivery systems. This technical guide provides an in-depth overview of the core properties, experimental protocols, and functional characteristics of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The functional performance of this compound in pharmaceutical formulations is dictated by its physicochemical properties. A summary of these key parameters is presented in the table below.

| Property | Value | Reference(s) |

| INCI Name | Ceteareth-12 | [1][2] |

| Chemical Type | Non-ionic surfactant | [1] |

| Appearance | White to off-white waxy solid | [3] |

| HLB Value | 13.5 | [1][4] |

| Melting Point | 40-46 °C / 46-55 °C | [3] |

| Solidification Point | 34-37 °C | |

| Solubility | Dispersible in hot water or ethanol |

Functional Applications in Pharmaceuticals

This compound is a multifunctional excipient with a primary role as an O/W emulsifier. Its amphiphilic nature, possessing both a hydrophilic polyethylene glycol chain and a lipophilic cetostearyl alcohol tail, allows it to orient at the oil-water interface, reducing interfacial tension and stabilizing the emulsion.

Beyond its emulsifying properties, it can also function as a:

-

Solubilizing agent: Assisting in the dissolution of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Wetting agent: Facilitating the dispersion of solid particles in liquid vehicles.

-

Consistency regulator: Modifying the viscosity and texture of topical formulations.

Mechanism of Emulsification

The process of emulsion formation and stabilization by this compound involves the reduction of interfacial tension and the formation of a protective barrier around the dispersed oil droplets.

Experimental Protocols

1. Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value is a critical parameter for selecting the appropriate emulsifier for a given oil phase. For non-ionic surfactants like this compound, Griffin's method is a widely used theoretical calculation.[5][6]

Methodology (Griffin's Method):

The HLB is calculated using the formula:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion (the polyethylene glycol chain).

-

M is the total molecular mass of the molecule.

An experimental approach, such as the saponification method, can also be employed for esters, though less common for ethers.[6]

2. Particle Size Analysis of Emulsions

The particle size distribution of an emulsion is a key indicator of its stability and performance. Techniques like laser diffraction and dynamic light scattering are commonly used.[7][8][9][10]

Methodology (Laser Diffraction):

-

Sample Preparation: Dilute the emulsion with a suitable dispersant (e.g., deionized water) to an appropriate obscuration level.

-

Instrument Setup: Configure the laser diffraction instrument with the appropriate refractive indices for the dispersed phase (oil) and the continuous phase (water).

-

Measurement: Introduce the diluted sample into the instrument and initiate the measurement. The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution.

-

Data Analysis: Analyze the resulting data to determine parameters such as the volume mean diameter (D[5][11]) and the particle size distribution span.

Experimental Workflow for Formulation Characterization

The development of a stable and effective pharmaceutical formulation using this compound involves a systematic characterization process.

Safety and Toxicological Profile

This compound is generally considered safe for use in pharmaceutical and cosmetic products. However, some key toxicological data should be considered.

| Toxicological Endpoint | Value | Species | Reference(s) |

| Oral LD50 | 1260 mg/kg | Rat |

Safety Considerations:

-

Irritation: At high concentrations, this compound may cause skin irritation.[12]

-

Use on Damaged Skin: It is recommended to avoid using products containing ceteareth ingredients on broken or damaged skin due to potential absorption and systemic effects.[13][14]

-

Impurities: The ethoxylation process used to manufacture this compound may result in trace amounts of 1,4-dioxane, a potential carcinogen. Reputable suppliers will have purification processes in place to minimize this impurity.

Incompatibility

This compound is reported to be incompatible with strong oxidizing agents.[12]

Conclusion

This compound is a well-characterized and effective non-ionic surfactant that serves as a valuable excipient in pharmaceutical formulations. Its primary function as an O/W emulsifier, coupled with its favorable safety profile, makes it a suitable choice for a wide range of topical and oral liquid dosage forms. A thorough understanding of its physicochemical properties and the application of appropriate experimental characterization techniques are essential for the successful development of stable and efficacious drug products.

References

- 1. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]

- 2. rau-kosmetik.ch [rau-kosmetik.ch]

- 3. specialchem.com [specialchem.com]

- 4. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]

- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 6. pharmajournal.net [pharmajournal.net]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. horiba.com [horiba.com]

- 9. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]

- 10. azom.com [azom.com]

- 11. Determination of HLB values of some nonionic surfactants and their mixtures | Semantic Scholar [semanticscholar.org]

- 12. Determination of critical micelle concentration of surfactants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

An In-depth Technical Guide to the Thermal Properties of PEG 12 Cetostearyl Ether (Ceteareth-12)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Polyethylene Glycol (PEG) 12 Cetostearyl Ether, an essential excipient in the pharmaceutical and cosmetic industries. Understanding the thermal behavior of Ceteareth-12 is critical for formulation development, manufacturing process control, and ensuring the stability and efficacy of the final product. This document outlines key thermal parameters, detailed experimental protocols for their determination, and visual workflows to guide researchers in their analyses.

Core Thermal Properties of Ceteareth-12

Ceteareth-12, the polyoxyethylene ether of cetearyl alcohol with an average of 12 ethylene oxide units, is a non-ionic surfactant widely used as an emulsifier and solubilizing agent.[1][2][3] Its physical state at room temperature is typically a white, waxy solid.[1][4] The thermal properties of Ceteareth-12 are fundamental to its application, influencing the physical stability of emulsions and the sensory characteristics of topical formulations.

Quantitative Thermal Data

The thermal characteristics of Ceteareth-12 are summarized in the table below. It is important to note that as a polymeric mixture, Ceteareth-12 does not have a sharp melting point but rather a melting range.

| Thermal Property | Value | Notes |

| Melting Range | 40 - 55 °C | The temperature range over which the material transitions from a solid to a liquid state. One source indicates a range of 40-46°C[1], while another suggests approximately 45-55°C.[5] |

| Solidification Point | 34 - 40 °C | The temperature at which the substance begins to solidify upon cooling.[2][4] This is typically slightly lower than the melting point due to supercooling effects. |

| Appearance | White, waxy solid or flakes | At ambient temperature, Ceteareth-12 is a solid material.[1][5] |

Note: A single source reported a melting point of 280-285°C, which is inconsistent with other data and likely erroneous for Ceteareth-12.[6]

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible characterization of the thermal properties of Ceteareth-12, standardized experimental protocols are necessary. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are crucial for a thorough thermal evaluation.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is a fundamental technique for determining the melting range and the enthalpy of fusion (the energy required to melt the substance) of materials like Ceteareth-12.[7]

Objective: To determine the melting temperature (Tm) and the enthalpy of fusion (ΔHfus) of Ceteareth-12.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

Analytical balance (accurate to ±0.01 mg)

-

Nitrogen gas supply for purging

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of Ceteareth-12 into a hermetic aluminum pan.

-

Sealing: Seal the pan using a crimper to ensure good thermal contact and prevent any loss of volatile components.

-

Reference Pan: Prepare an empty, sealed hermetic aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 0°C.

-

Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min. This range comfortably encompasses the expected melting point.

-

Cool the sample back to 0°C at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.

-

A second heating scan is often performed to analyze the thermal history of the material.

-

-

Data Analysis:

-

The melting point (Tm) is typically determined as the peak temperature of the melting endotherm on the DSC thermogram.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile.[8]

Objective: To determine the onset of decomposition and the degradation profile of Ceteareth-12.

Apparatus:

-

Thermogravimetric Analyzer

-

Ceramic or platinum sample pans

-

Analytical balance (accurate to ±0.01 mg)

-

Nitrogen or air supply for purging

Procedure:

-

Sample Preparation: Place 5-10 mg of Ceteareth-12 into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with nitrogen or air at a flow rate of 20-50 mL/min. A nitrogen atmosphere is typically used to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This wide range will ensure the full decomposition of the sample is observed.

-

-

Data Analysis:

-

The TGA curve plots the percentage of weight loss versus temperature.

-

The onset of decomposition is determined as the temperature at which significant weight loss begins.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum rates of decomposition.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for DSC and TGA.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of Ceteareth-12.

Caption: Workflow for Thermogravimetric Analysis (TGA) of Ceteareth-12.

Conclusion

The thermal properties of PEG 12 Cetostearyl Ether are a critical consideration for its effective use in pharmaceutical and cosmetic formulations. The melting range of approximately 40-55°C dictates the temperature requirements for manufacturing processes such as emulsification and filling. By employing standardized analytical techniques like DSC and TGA, researchers and formulation scientists can accurately characterize the thermal behavior of Ceteareth-12, ensuring product quality, stability, and performance. The provided protocols and workflows serve as a practical guide for obtaining reliable and consistent thermal data.

References

- 1. specialchem.com [specialchem.com]

- 2. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]

- 3. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]

- 4. Ceteareth-12 | Polyoxyl 12 Cetostearyl Ether | Cosmetic Ingredients Guide [ci.guide]

- 5. CETEARETH 2-12-20-25-30-50-80 - Ataman Kimya [atamanchemicals.com]

- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Characterization of PEG 12 Cetostearyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG 12 cetostearyl ether, also known as Ceteareth-12, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and biotechnology industries as an emulsifier, solubilizer, and wetting agent. It is a polyethylene glycol (PEG) ether of a mixture of cetyl and stearyl alcohols, with the number 12 indicating the average number of ethylene oxide repeating units in the polyethylene glycol chain. A thorough understanding of its molecular structure and purity is paramount for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

The generalized structure of this compound consists of a hydrophobic cetostearyl alcohol tail and a hydrophilic polyethylene glycol head. The cetostearyl alcohol portion is a mixture of cetyl (C16H33OH) and stearyl (C18H37OH) alcohols.

Spectroscopic Data

Due to the polymeric nature and the inherent mixture of cetyl and stearyl chains, the spectroscopic data for this compound represents an average of the constituent molecules. The following tables summarize the expected quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide characteristic signals for the different chemical environments within the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.88 | Triplet | Terminal methyl group of the fatty alcohol chain (-CH₃) |

| ~1.25 | Broad Singlet | Methylene groups of the fatty alcohol chain (-(CH₂)n-) |

| ~3.4-3.7 | Multiplet | Methylene groups of the polyethylene glycol chain (-O-CH₂-CH₂-O-) and the methylene group adjacent to the ether linkage (-CH₂-O-) |

| ~4.5 | Triplet (in DMSO-d₆) | Terminal hydroxyl proton of the PEG chain (-OH)[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14 | Terminal methyl carbon of the fatty alcohol chain (-CH₃) |

| ~22-32 | Methylene carbons of the fatty alcohol chain (-(CH₂)n-) |

| ~60-72 | Methylene carbons of the polyethylene glycol chain (-O-CH₂-CH₂-O-) and the methylene carbon adjacent to the ether linkage (-CH₂-O-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by the characteristic absorptions of the ether linkages and the long alkyl chain.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretching vibration of the terminal hydroxyl group (hydrogen-bonded)[2][3] |

| 2920-2850 | Strong | C-H stretching vibrations of the methylene and methyl groups in the fatty alcohol chain[4] |

| 1470-1450 | Medium | C-H bending vibrations of the methylene groups |

| ~1100 | Strong, Broad | C-O-C stretching vibration of the ether linkages in the polyethylene glycol chain[5][6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight distribution of the polymer and the fragmentation patterns of the individual oligomers. Due to the polydisperse nature of this compound, the mass spectrum will show a distribution of ions corresponding to different numbers of ethylene oxide units and the presence of both cetyl and stearyl chains. Electrospray ionization (ESI) is a common technique for analyzing such compounds.

Table 4: Predicted Mass Spectrometry Data (ESI-MS) for this compound

| m/z | Ion Type | Description |

| [C₁₆H₃₃(OCH₂CH₂)₁₂OH + Na]⁺ | [M+Na]⁺ | Sodium adduct of the cetyl-PEG 12 oligomer |

| [C₁₈H₃₇(OCH₂CH₂)₁₂OH + Na]⁺ | [M+Na]⁺ | Sodium adduct of the stearyl-PEG 12 oligomer |

| Series of peaks separated by 44 Da | [M+Na]⁺ | Corresponds to the mass of one ethylene oxide unit (C₂H₄O), indicating the distribution of PEG chain lengths |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the presence of the fatty alcohol and polyethylene glycol moieties and to estimate the average number of ethylene oxide units.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Weigh accurately approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). DMSO-d₆ is particularly useful for observing the terminal hydroxyl proton.[1]

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 10-15 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. The ratio of the integral of the PEG methylene protons to the integral of the terminal methyl protons of the fatty alcohol can be used to estimate the average number of ethylene oxide units.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid or molten this compound sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR clamp to ensure a good seal between the sample and the crystal.

Acquisition Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight distribution of the polymer.

Instrumentation: Mass Spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

To promote ionization, a small amount of a cationizing agent, such as sodium acetate or sodium chloride (e.g., 1 mM), can be added to the solution.

Acquisition Parameters (Typical for ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow Rate: Adjusted for a stable spray.

-

Drying Gas Temperature: 100-300 °C.

-

Mass Range: m/z 100-2000 (or higher, depending on the expected molecular weight distribution).

Data Processing:

-

Analyze the resulting mass spectrum to identify the series of peaks corresponding to the different oligomers.

-

The mass difference between adjacent peaks in a series should correspond to the mass of the repeating monomer unit (44.03 Da for ethylene oxide).

-

The overall distribution of peak intensities reflects the polydispersity of the sample.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates how the different spectroscopic techniques provide complementary information for the complete characterization of the molecule.

Caption: Complementary information from different spectroscopic techniques.

References

Methodological & Application

Application Notes and Protocols for Preparing Nanoemulsions with PEG 12 Cetostearyl Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the preparation of oil-in-water (O/W) nanoemulsions using PEG 12 cetostearyl ether as a non-ionic surfactant. The protocol outlines the use of high-pressure homogenization, a robust and scalable method for producing nanoemulsions with uniform droplet sizes.

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm.[1] Due to their small droplet size, nanoemulsions offer several advantages over conventional emulsions, including improved physical stability, optical clarity, and enhanced bioavailability of encapsulated lipophilic active pharmaceutical ingredients (APIs). This compound, a polyethylene glycol ether of cetostearyl alcohol, is a non-ionic surfactant that can be effectively used to stabilize O/W nanoemulsions. High-pressure homogenization (HPH) is a high-energy method that utilizes intense disruptive forces to reduce the size of droplets in a coarse emulsion to the nano-scale.[2][3] This technique is highly efficient, scalable, and allows for precise control over the final droplet size.[4]

Materials and Equipment

Materials

-

Oil Phase: Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)

-

Aqueous Phase: Deionized water

-

Surfactant: this compound (Ceteareth-12)

-

(Optional) Co-surfactant: A short-chain alcohol or glycol (e.g., propylene glycol, ethanol) can be used to improve emulsion stability.

-

(Optional) Active Pharmaceutical Ingredient (API): A lipophilic drug of interest.

Equipment

-

High-shear mixer (e.g., rotor-stator homogenizer)

-

High-pressure homogenizer

-

Analytical balance

-

Beakers and magnetic stir bars

-

Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) analysis

-

Zeta potential analyzer

-

Transmission Electron Microscope (TEM) (for morphological characterization)

Experimental Protocol: High-Pressure Homogenization

This protocol describes the preparation of a 100 mL batch of a 10% (w/w) oil-in-water nanoemulsion.

Preparation of Oil and Aqueous Phases

-

Oil Phase Preparation:

-

Weigh 10 g of MCT oil into a beaker.

-

If including a lipophilic API, dissolve it in the MCT oil at this stage with gentle heating and stirring if necessary.

-

-

Aqueous Phase Preparation:

-

Weigh 5 g of this compound into a separate beaker containing 85 g of deionized water.

-

Gently heat the mixture to approximately 50-60°C while stirring with a magnetic stirrer until the this compound is fully dissolved and the solution is clear.

-

Allow the aqueous phase to cool to room temperature.

-

Preparation of the Coarse Emulsion

-

While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to the aqueous phase.

-

Once all the oil has been added, homogenize the mixture using a high-shear mixer at 5,000-10,000 rpm for 5-10 minutes to form a coarse emulsion.

High-Pressure Homogenization

-

Prime the high-pressure homogenizer according to the manufacturer's instructions.

-

Pass the coarse emulsion through the high-pressure homogenizer at a pressure of 1000-1500 bar (approximately 14,500-21,750 psi).[4]

-

Collect the resulting nanoemulsion.

-

Repeat the homogenization process for a total of 3-5 cycles to achieve a smaller and more uniform droplet size.[4] The optimal number of passes may need to be determined empirically for a specific formulation.

Characterization of the Nanoemulsion

-

Particle Size and Polydispersity Index (PDI):

-

Dilute a small aliquot of the nanoemulsion with deionized water to a suitable concentration for DLS analysis.

-

Measure the Z-average particle size and PDI using a DLS instrument. A PDI value below 0.25 is generally indicative of a monodisperse and stable nanoemulsion.[4]

-

-

Zeta Potential:

-

Dilute the nanoemulsion with deionized water and measure the zeta potential. For O/W nanoemulsions stabilized with non-ionic surfactants, the zeta potential is expected to be close to neutral.

-

-

Morphology:

-

Prepare a sample for TEM analysis by placing a drop of the diluted nanoemulsion on a carbon-coated copper grid and allowing it to air dry.

-

Observe the morphology of the nanoemulsion droplets under the TEM. The droplets should appear spherical and well-dispersed.

-

-

Stability Studies:

-

Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and monitor the particle size, PDI, and visual appearance over a period of several weeks to assess its physical stability.

-

Data Presentation

The following table presents representative data for nanoemulsions prepared with varying concentrations of this compound and different high-pressure homogenization parameters.

| Formulation ID | Oil Phase (%) | This compound (%) | Homogenization Pressure (bar) | Number of Cycles | Z-Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| NE-1 | 10 | 3 | 1000 | 3 | 180 ± 5.2 | 0.21 ± 0.02 | -5.3 ± 1.1 |

| NE-2 | 10 | 5 | 1000 | 3 | 155 ± 4.8 | 0.18 ± 0.01 | -4.8 ± 0.9 |

| NE-3 | 10 | 5 | 1500 | 3 | 130 ± 3.9 | 0.15 ± 0.02 | -5.1 ± 1.0 |

| NE-4 | 10 | 5 | 1500 | 5 | 115 ± 4.1 | 0.13 ± 0.01 | -4.9 ± 0.8 |

Visualizations

Caption: Workflow for nanoemulsion preparation and characterization.

Caption: High-pressure homogenization mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PEG 12 Cetostearyl Ether in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG 12 cetostearyl ether, also known as Ceteareth-12, is a non-ionic surfactant and emulsifier widely utilized in the formulation of topical drug delivery systems.[1] As a polyethylene glycol ether of cetearyl alcohol, it possesses both hydrophilic (polyethylene glycol) and lipophilic (cetearyl alcohol) moieties, enabling it to effectively stabilize oil-in-water (O/W) emulsions.[2] Its role extends beyond simple emulsification; it also functions as a penetration enhancer, modifying the stratum corneum to facilitate the deeper penetration of active pharmaceutical ingredients (APIs).[1] These application notes provide a comprehensive overview of the use of this compound in topical formulations, including its properties, quantitative effects on drug delivery, and detailed experimental protocols.

Physicochemical Properties and Functionality

This compound is a versatile excipient with several key properties that make it suitable for topical drug delivery systems:

-

Emulsification: With a Hydrophile-Lipophile Balance (HLB) value of 13.5, this compound is an effective oil-in-water emulsifier, creating stable and homogenous cream and lotion formulations.[2]

-

Wetting Agent: It reduces the surface tension of formulations, allowing for better spreading and contact with the skin surface.[2]

-

Solubilizer: It can help to dissolve ingredients in a solvent in which they would not normally dissolve.[1]

-

Penetration Enhancement: PEG ethers can penetrate the intercellular regions of the stratum corneum, increasing the fluidity of the lipid components and disrupting the highly ordered structure, thereby enhancing the permeation of APIs.

Quantitative Data on Formulation and Performance

The concentration of this compound in a topical formulation can significantly impact its physical characteristics and its efficacy as a drug delivery vehicle. The following table summarizes formulation examples and performance data from various studies.

| Formulation ID | Active Pharmaceutical Ingredient (API) | This compound Concentration (% w/w) | Other Key Excipients | Dosage Form | Key Findings | Reference |

| BB Cream [KD-77] | Not Specified | 1.00 | Cetearyl Alcohol, Ceteareth-20, Paraffinum Liquidum | Cream | Stable emulsion with desirable cosmetic properties. | N/A |

| Ketoprofen Emulgel | Ketoprofen | Not specified in the retrieved results | Carbopol 940, Mentha oil, Clove oil | Emulgel | Formulations F2 and F3 showed maximum drug release. | [3][4] |

| Diclofenac Emulgel | Diclofenac Sodium | Not specified in the retrieved results | Carbopol 934, Xanthan gum, HPMC K15M | Emulgel | The in-vitro release of the microemulsion drug was greater than the commercialized formulation. | [5] |

Note: The available search results did not provide specific quantitative data on the effect of varying this compound concentrations on drug permeation. The table will be updated as more specific data becomes available.

Experimental Protocols

I. Preparation of an Oil-in-Water (O/W) Emulsion with this compound

This protocol describes the preparation of a basic O/W topical emulsion. The concentrations of ingredients can be adjusted based on the specific API and desired formulation characteristics.

Materials:

-

This compound

-

Cetearyl alcohol (Co-emulsifier and thickening agent)

-

Oil phase (e.g., mineral oil, isopropyl myristate)

-

Aqueous phase (purified water)

-

Active Pharmaceutical Ingredient (API)

-

Preservative (e.g., parabens, phenoxyethanol)

-

Heating and stirring equipment (e.g., water bath, overhead stirrer, homogenizer)

Procedure:

-

Prepare the Oil Phase:

-

In a suitable vessel, combine the oil phase components, this compound, and cetearyl alcohol.

-

Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.

-

-

Prepare the Aqueous Phase:

-

In a separate vessel, heat the purified water to 70-75°C.

-

If the API and preservative are water-soluble, dissolve them in the heated water.

-

-

Form the Emulsion:

-

Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.

-

Increase the stirring speed and homogenize the mixture for 5-10 minutes to form a uniform emulsion.

-

-

Cooling and Final Additions:

-

Continue stirring the emulsion at a slower speed and allow it to cool to room temperature.

-

If the API is heat-labile, it can be added during the cooling phase, typically below 40°C.

-

Add any other temperature-sensitive ingredients, such as fragrances.

-

-

Final Mixing and Storage:

-

Mix the emulsion until it is completely uniform.

-

Store the final product in an appropriate airtight container.

-

II. In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for evaluating the permeation of an API from a topical formulation containing this compound through a skin membrane.

Materials:

-

Franz diffusion cells

-

Excised skin (e.g., human cadaver skin, porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline, PBS)

-

Topical formulation containing the API and this compound

-

Syringes and needles for sampling

-

Analytical instrument for API quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

Water bath or heating block to maintain temperature at 32°C

Procedure:

-

Skin Preparation:

-

Thaw the excised skin at room temperature.

-

Carefully remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.

-

-

Cell Assembly:

-

Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Place a magnetic stir bar in the receptor compartment.

-

-

Equilibration:

-

Allow the assembled cells to equilibrate in a water bath or on a heating block at 32°C for at least 30 minutes.

-

-

Application of Formulation:

-

Apply a known amount of the topical formulation evenly onto the surface of the skin in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

-

Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.

-

-

Sample Analysis:

-

Analyze the collected samples to determine the concentration of the API that has permeated through the skin using a validated analytical method.

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area of skin over time.

-

Determine the steady-state flux (Jss) and the permeability coefficient (Kp) of the API.

-

III. Stability Testing of Topical Formulations

This protocol provides a general guideline for assessing the physical and chemical stability of a topical formulation containing this compound.

Procedure:

-

Sample Preparation:

-

Prepare multiple batches of the final formulation and store them in the intended final packaging.

-

-

Storage Conditions:

-

Store the samples under various conditions as per ICH guidelines, including:

-

Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

-

-

Testing Intervals:

-

Test the samples at specified time points (e.g., 0, 1, 3, 6, 12, 24, 36 months for long-term stability; 0, 1, 3, 6 months for accelerated stability).

-

-

Evaluation Parameters:

-

Physical Stability:

-

Organoleptic properties: Appearance, color, and odor.

-

pH: Measure the pH of the formulation.

-

Viscosity: Determine the viscosity using a viscometer.

-

Phase separation: Visually inspect for any signs of creaming, coalescence, or separation.

-

Particle size analysis: For emulsions, measure the globule size distribution.

-

-

Chemical Stability:

-

Assay of API: Quantify the concentration of the API to assess degradation.

-

Degradation products: Identify and quantify any degradation products.

-

-

Microbiological Stability:

-

Perform microbial limit tests to ensure the product remains free from microbial contamination.

-

-

Visualizations

Mechanism of Penetration Enhancement by this compound

The following diagram illustrates the proposed mechanism by which this compound enhances the penetration of active pharmaceutical ingredients through the stratum corneum.

Caption: Mechanism of this compound as a Penetration Enhancer.

Experimental Workflow for Topical Formulation Development and Evaluation

The following diagram outlines the key steps involved in the development and evaluation of a topical drug delivery system containing this compound.

Caption: Workflow for Topical Formulation Development.

References

Application Notes and Protocols: Synthesis of Liquid Crystal Nanoparticles using PEG 12 Cetostearyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid crystal nanoparticles (LCNPs), including cubosomes and hexosomes, are advanced drug delivery systems renowned for their unique self-assembled structures and ability to encapsulate a wide range of therapeutic agents.[1][2] These nanoparticles offer advantages such as high drug loading capacity, protection of encapsulated drugs from degradation, and sustained release profiles.[1][3] The formulation of stable LCNPs often requires the use of steric stabilizers, with polyethylene glycol (PEG) derivatives being a common choice to enhance colloidal stability and prolong circulation times in vivo.

This document provides a detailed methodology for the synthesis of liquid crystal nanoparticles utilizing PEG 12 cetostearyl ether as a stabilizing agent. This compound is a polyethylene glycol ether of a mixture of cetyl and stearyl alcohols and functions as a non-ionic emulsifier.[4][5] While specific protocols for this exact surfactant are not widely published, the following procedures are based on established methods for LCNP formation and have been adapted to incorporate this compound. One study has noted its use in the formulation of lamellar liquid crystal nanoparticles with an orthorhombic lateral packing structure.[6]

Data Presentation

The following table summarizes the expected physicochemical properties of liquid crystal nanoparticles synthesized using the described protocol. These values are representative and may vary based on specific experimental conditions and the physicochemical properties of the encapsulated drug.

| Parameter | Typical Value | Method of Analysis |